Piperidin-3-one hydrochloride
Description
Significance of the Piperidine (B6355638) Scaffold in Medicinal Chemistry and Organic Synthesis
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. encyclopedia.pubnih.gov Its prevalence is attributed to several key factors. The sp3-hybridized nature of its carbon atoms allows for a three-dimensional arrangement of substituents, which can lead to precise interactions with biological targets. encyclopedia.pub This structural flexibility is crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net
Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and analgesic properties. ijnrd.orgajchem-a.com The introduction of a piperidine moiety into a molecule can enhance its solubility, metabolic stability, and ability to cross biological membranes. thieme-connect.comresearchgate.net Furthermore, the nitrogen atom can act as a basic center, which is often important for receptor binding and formulation purposes. encyclopedia.pub In organic synthesis, the piperidine ring serves as a versatile building block for the construction of more complex molecular architectures, including natural products and their analogs. nih.govnih.gov
Role of Piperidin-3-one (B1582230) Hydrochloride as a Crucial Intermediate in Drug Discovery and Development
Piperidin-3-one hydrochloride, with its ketone functionality at the 3-position, is a particularly valuable derivative of the piperidine scaffold. chemimpex.com This ketone group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks. Its role as a key intermediate is underscored by its application in the synthesis of numerous active pharmaceutical ingredients (APIs). cymitquimica.com
The presence of the hydrochloride salt enhances the compound's stability and solubility, making it easier to handle and utilize in various reaction conditions. smolecule.com The strategic placement of the carbonyl group allows for reactions such as reductive amination, aldol (B89426) condensation, and Wittig reactions, providing access to a wide range of substituted piperidines with potential therapeutic applications. These transformations are fundamental in the lead optimization phase of drug discovery, where chemists systematically modify a lead compound to improve its efficacy and safety profile.
Historical Context and Recent Advances in this compound Research
The study of piperidine and its derivatives dates back to the 19th century. However, the specific focus on functionalized piperidones like this compound as key synthetic intermediates is a more recent development, driven by the demands of modern drug discovery. The evolution of synthetic methodologies has played a crucial role in unlocking the potential of this versatile building block.
Recent research has focused on developing more efficient and stereoselective methods for the synthesis and functionalization of this compound and its derivatives. nih.govnih.gov Advances in catalysis, including both metal- and organocatalysis, have enabled the synthesis of highly substituted and stereochemically defined piperidine structures. nih.gov Furthermore, contemporary research continues to explore the utility of this compound in the synthesis of novel bioactive compounds, including spirocyclic systems and other complex heterocyclic structures with promising pharmacological profiles. chemscene.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
piperidin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c7-5-2-1-3-6-4-5;/h6H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHKOJFFKXGPKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627629 | |
| Record name | Piperidin-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61644-00-6 | |
| Record name | Piperidin-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Piperidin 3 One Hydrochloride and Its Derivatives
Direct Synthesis Routes to Piperidin-3-one (B1582230) Hydrochloride
The synthesis of piperidin-3-ones can be accomplished through several strategic pathways, often involving the construction of the heterocyclic ring or the modification of a pre-existing pyridine (B92270) ring. The final step typically involves salt formation with hydrochloric acid to yield the stable hydrochloride salt.
One prominent method begins with the reduction of 3-hydroxypyridine (B118123). This transformation can be achieved via catalytic hydrogenation using catalysts such as rhodium-nickel on carbon. google.com The resulting 3-hydroxypiperidine (B146073) is then oxidized to afford the target piperidin-3-one. google.com Common oxidation procedures include the Oppenauer oxidation. google.com For syntheses requiring a protected nitrogen, 3-hydroxypyridine can first be N-alkylated (e.g., with benzyl (B1604629) chloride), followed by reduction of the pyridine ring with sodium borohydride (B1222165) to give N-alkyl-3-hydroxypiperidine. Subsequent oxidation yields the N-substituted-3-piperidone. dtic.milgoogle.com The protecting group can then be removed, and the hydrochloride salt formed.
Another classical approach to the piperidone core is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. nih.govwikipedia.orgorganic-chemistry.org For a 3-piperidone, this would involve the cyclization of a substituted N,N-bis(alkoxycarbonylethyl)amine derivative, followed by hydrolysis and decarboxylation to remove the ester group at the 4-position. nih.govstackexchange.com This method is highly effective for forming five- and six-membered rings. wikipedia.org
Below is a table summarizing key synthetic strategies for piperidin-3-one.
| Starting Material | Key Steps | Intermediate(s) | Final Product (before HCl salt formation) |
|---|---|---|---|
| 3-Hydroxypyridine | 1. Catalytic Hydrogenation 2. Oxidation (e.g., Oppenauer) | 3-Hydroxypiperidine | Piperidin-3-one |
| 3-Hydroxypyridine | 1. N-Alkylation (e.g., Benzyl) 2. Reduction (e.g., NaBH₄) 3. Oxidation 4. Deprotection | N-Alkyl-3-hydroxypyridinium salt, N-Alkyl-3-hydroxypiperidine | Piperidin-3-one |
| Acyclic Diester | 1. Dieckmann Condensation 2. Hydrolysis & Decarboxylation | N-Substituted-4-alkoxycarbonyl-3-piperidone | N-Substituted-3-piperidone |
Utilization of Piperidin-3-one Hydrochloride as a Synthetic Precursor
This compound is a key intermediate for synthesizing a variety of substituted piperidine (B6355638) derivatives, including those with spirocyclic and fused-ring systems. The ketone moiety allows for a multitude of chemical transformations.
The carbonyl group of piperidin-3-one is a prime site for functionalization. Reductive amination is a versatile method to introduce amino substituents at the 3-position. This reaction involves the condensation of the ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding 3-aminopiperidine derivative. nih.gov This method allows for the synthesis of a wide range of N-protected (R)-3-aminopiperidines from N-protected 3-piperidones using transaminase enzymes. google.com
Additionally, reduction of the ketone with agents like sodium borohydride yields 3-hydroxypiperidine derivatives, which can be further functionalized. dtic.mil
The following table illustrates the synthesis of substituted piperidines from a piperidin-3-one precursor.
| Piperidin-3-one Derivative | Reagent(s) | Reaction Type | Product Class |
|---|---|---|---|
| N-Boc-3-piperidone | Isopropylamine, ω-Transaminase, PLP | Enzymatic Reductive Amination | N-Boc-(R)-3-aminopiperidine |
| 1-Aryl-3-piperidone | Sodium Borohydride (NaBH₄) | Ketone Reduction | 1-Aryl-3-hydroxypiperidine |
| 3-Piperidone | Amine, Reducing Agent | Reductive Amination | 3-Aminopiperidine |
Spiropiperidines, which contain a spirocyclic junction involving the piperidine ring, are of significant interest in medicinal chemistry. The Pictet-Spengler reaction is a powerful tool for constructing such scaffolds starting from piperidone derivatives. wikipedia.org This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526) or phenethylamine, with a ketone (in this case, a piperidin-3-one derivative), followed by an acid-catalyzed intramolecular electrophilic substitution on the aromatic ring to form the spirocyclic system. wikipedia.orgnih.govmdpi.com This approach has been successfully used to generate complex polyheterocyclic frameworks, including spiro[piperidine-pyridoindoles]. researchgate.net
The table below provides an example of a Pictet-Spengler reaction to form a spiropiperidine.
| Ketone Precursor | Amine Reagent | Key Conditions | Product Type |
|---|---|---|---|
| N-Substituted-3-piperidone | Tryptamine | Acid Catalyst (e.g., TFA) | Spiro[piperidine-3,1'-β-carboline] |
| N-Substituted-3-piperidone | Phenethylamine | Strong Acid (e.g., HCl), Heat | Spiro[piperidine-3,1'-tetrahydroisoquinoline] |
Condensed or fused piperidines feature a second ring sharing a bond with the piperidine nucleus. These structures can be synthesized from piperidin-3-one derivatives through intramolecular cyclization reactions. One sophisticated approach involves a radical-ionic cascade process. For example, a chiral allylsilane containing an oxime moiety, derived from a 3-piperidone, can undergo a radical addition followed by a 5-exo-trig cyclization and subsequent lactamization to assemble azabicyclo[4.3.0]nonanes, which are fused piperidinone systems. nih.gov Such intramolecular cyclizations are a key strategy for building complex, multi-ring structures from simpler piperidone precursors. mdpi.com
While the starting material is a piperidinone, it can be used to synthesize other, more complex piperidinones or be transformed into different heterocyclic systems. For example, the α-carbons adjacent to the ketone are reactive and can participate in condensation reactions. An analogous reaction to the Claisen-Schmidt condensation, using 4-piperidone (B1582916) derivatives and various aryl aldehydes in the presence of an acid catalyst, yields 3,5-bis(benzylidene)piperidin-4-ones. nih.gov This demonstrates the ability to build upon the piperidinone core. Furthermore, the nitrogen atom can be readily acylated to introduce various substituents, leading to a diverse library of N-acyl piperidinones. nih.gov
The table below shows examples of modifying the piperidinone scaffold.
| Piperidinone Derivative | Reagent(s) | Reaction Type | Product Class |
|---|---|---|---|
| 4-Piperidone | Aryl aldehyde, Acid | Claisen-Schmidt Condensation | 3,5-bis(benzylidene)piperidin-4-one |
| 3,5-bis(benzylidene)piperidin-4-one | Acryloyl chloride | N-Acylation | N-Acryloyl-3,5-bis(benzylidene)piperidin-4-one |
The introduction of a sulfide (B99878) (thioether) group onto the piperidin-3-one scaffold typically occurs at the α-position to the carbonyl group. This transformation can be achieved through the reaction of a piperidin-3-one enolate with an electrophilic sulfur species. Alternatively, an umpolung strategy can be employed where an enolonium ion is generated in situ, which then reacts with a nucleophilic sulfur source. acs.org The synthesis of β-keto thioethers is a known transformation for cyclic ketones. rsc.orgacs.org This can involve, for instance, the reaction of the ketone with a thiol under conditions that promote the formation of a C-S bond at the C-2 or C-4 position of the piperidin-3-one ring.
The following table outlines a general approach for the synthesis of α-sulfides from a piperidin-3-one.
| Substrate | Reagent(s) | Reaction Type | Product |
|---|---|---|---|
| N-Substituted-3-piperidone | 1. Base (e.g., LDA) 2. Sulfenylating agent (e.g., PhS-SPh) | α-Thiolation via enolate | N-Substituted-2-(phenylthio)piperidin-3-one |
Chiral Synthesis and Enantiospecific Approaches
The synthesis of specific enantiomers of piperidin-3-one derivatives is critical, as the biological activity of molecules containing a chiral piperidine core can be significantly altered by the stereochemistry at the C3-position. researchgate.net Methodologies have evolved from classical resolution of racemic mixtures to more sophisticated enantiospecific and asymmetric syntheses.
Enantiospecific Preparation of Piperidin-3-ol Derivatives
Enantiospecific synthesis aims to preserve the stereochemical integrity of a chiral starting material throughout the reaction sequence. A prominent strategy involves the use of enantiomerically pure precursors to construct the piperidine ring.
One notable method begins with enantiomerically pure (R)- and (S)-2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-diones. The core of this synthesis is the enantiospecific ring-opening of these chiral epoxides by the anion of diethyl malonate, followed by decarboxylation. This approach successfully yields (−)-(R)- and (+)-(S)-piperidin-3-ol, respectively, with high enantiomeric purity and in excellent yield. researchgate.net This azide-free process provides a practical route to these key chiral intermediates, which are precursors to piperidin-3-one. researchgate.net
Another approach utilizes phenylglycinol-derived oxazolopiperidone lactams. The inherent chirality of the phenylglycinol auxiliary directs the stereochemical outcome of subsequent reactions, allowing for the enantioselective synthesis of 3,3-disubstituted piperidine derivatives. nih.gov
Asymmetric Synthesis and Stereochemical Control
Asymmetric synthesis focuses on creating a chiral center from a prochiral substrate, often employing chiral catalysts or auxiliaries to control the stereochemical outcome. In the context of piperidin-3-one derivatives, significant efforts have been made to control the stereocenter at the C3 position and adjacent carbons.
A powerful modern technique is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnorganic-chemistry.org This method couples pyridine-derived starting materials with aryl, heteroaryl, or vinyl boronic acids to generate 3-substituted tetrahydropyridines. The reaction proceeds with high yield and excellent enantioselectivity, offering a versatile and efficient pathway to a wide array of enantioenriched 3-substituted piperidines after a subsequent reduction step. snnu.edu.cnorganic-chemistry.org
The use of chiral auxiliaries is another well-established strategy. For instance, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, a derivative, has been achieved starting from commercially available D-phenylglycinol. researchgate.net In this process, the stereochemistry is controlled during an alkylation step. The choice of protecting group on a hydroxyl moiety within the chiral auxiliary was found to be crucial; alkylation without a protecting group led to a single diastereomer, whereas a protected hydroxyl group resulted in a mixture of diastereomers. researchgate.net
Furthermore, multicomponent reactions have been developed for the highly diastereoselective synthesis of complex piperidin-2-ones bearing three stereogenic centers. These cascade reactions, involving steps like Michael addition and Mannich reactions, can stereoselectively produce a single diastereomer from multiple starting materials in one pot. hse.ru
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of piperidones. unibo.itnih.gov These approaches focus on improving atom economy, minimizing waste, and using more environmentally benign reagents and solvents. unibo.itscribd.com
A significant green chemistry approach involves moving away from the classical Dieckman condensation, which often requires harsh conditions and generates substantial waste. scribd.comfigshare.com A more efficient and environmentally friendly alternative is the direct N-alkylation of 4-piperidone (a close analogue and precursor) with various alkylating agents. nih.govscribd.com This method uses powdered sodium carbonate as a base in a solvent like acetonitrile (B52724), which simplifies the process, avoids problematic aqueous workups, and minimizes the formation of byproducts. scribd.com This streamlined, one-pot approach enhances atom economy and provides the desired N-substituted piperidones in high purity and yield. scribd.comresearchgate.net The use of water as a solvent has also been explored in certain iridium-catalyzed reactions to prevent racemization, further highlighting the move towards greener reaction media. nih.gov
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity is a central goal in chemical synthesis, requiring careful optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of solvent, base, catalyst, temperature, and reaction time. researchgate.net
In the synthesis of piperidine derivatives via N-alkylation, the physical form of the base can be critical. For example, using powdered sodium carbonate leads to a cleaner and faster reaction compared to granular forms, which require longer reaction times and can result in the formation of quaternization byproducts. scribd.com
The choice of solvent and base has been systematically studied for reactions involving indoles and piperidine. researchgate.net As shown in the table below, an ultrasound-promoted aminomethylation reaction demonstrated that acetonitrile was the solvent of choice, and sodium hydride (NaH) was the most effective base for maximizing product yield. Substitution with other bases or solvents resulted in a significant decrease in efficiency. researchgate.net
| Entry | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | NaH | CH₃CN | 85 | researchgate.net |
| 2 | LiH | CH₃CN | 42 | researchgate.net |
| 3 | KH | CH₃CN | 51 | researchgate.net |
| 4 | NaOH | CH₃CN | 25 | researchgate.net |
| 5 | KOH | CH₃CN | 31 | researchgate.net |
| 6 | NaH | DMF | 65 | researchgate.net |
| 7 | NaH | THF | 58 | researchgate.net |
| 8 | Cs₂CO₃ | CH₃CN | 18 | researchgate.net |
Similarly, in the hydrogenation of pyridine precursors to form the piperidine core, catalyst selection and loading are crucial. For instance, a rhodium-catalyzed transfer hydrogenation of a pyridine derivative showed that a catalyst loading of 0.05 mol% gave an excellent yield (99%), which dropped significantly to 63% when the loading was reduced to 0.005 mol%. whiterose.ac.uk
Ring-Closing and N-Alkylation Strategies
The construction of the piperidine ring and the subsequent functionalization of the nitrogen atom are fundamental steps in synthesizing this compound and its derivatives. A variety of ring-closing methodologies and N-alkylation strategies are employed.
Ring-Closing Strategies: Intramolecular cyclization is a common method for forming the piperidine ring. nih.gov One such technique is the ring-closing double reductive amination of 1,5-dialdehydes with O-substituted hydroxylamines to create polyhydroxylated N-alkoxypiperidines. researchgate.net Another powerful technique is ring-closing metathesis (RCM), which has been successfully used to form the piperidine ring from a suitable diene precursor using catalysts like the Grubbs I catalyst. whiterose.ac.uk Other notable methods include intramolecular aza-Michael reactions and various metal-catalyzed cyclizations. nih.govacs.org
N-Alkylation Strategies: Once the piperidine ring is formed, N-alkylation is a direct method to introduce a wide variety of substituents onto the nitrogen atom. This is often accomplished by reacting the piperidone hydrochloride salt with an alkylating agent in the presence of a base. scribd.com This approach has been shown to be highly versatile, allowing for the synthesis of a broad range of N-substituted piperidones. The table below illustrates the scope of this reaction with 4-piperidone, demonstrating its effectiveness with various picolyl chlorides and other alkylating agents. scribd.com
| Compound | Alkylating Agent | Amine | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 2-Picolyl chloride | 4-Piperidone | 90 | scribd.com |
| 15 | 3-Picolyl chloride | 4-Piperidone | 81 | scribd.com |
| 16 | 4-Picolyl chloride | 4-Piperidone | 84 | scribd.com |
| 17 | 2-Chloromethyl-quinoline | 4-Piperidone | 86 | scribd.com |
| 2 | 2-Chloromethyl quinoline | 1-Phenyl piperazine (B1678402) | 80 | scribd.com |
| 12 | 2-Picolyl chloride | 4-Piperazino acetophenone | 92 | scribd.com |
| 13 | 2-Picolyl chloride | 4-Piperidino piperidine | 84 | scribd.com |
Chemical Reactivity and Derivatization of Piperidin 3 One Hydrochloride
Fundamental Reaction Pathways of the Piperidin-3-one (B1582230) Moiety
The core structure of piperidin-3-one, featuring a ketone and an amine, dictates its fundamental reactivity. These functional groups can react independently or in concert to yield a variety of products. The nitrogen atom is typically protected before reactions involving strong bases or nucleophiles to prevent unwanted side reactions.
The oxidation of the piperidin-3-one scaffold can be directed to different positions of the ring, depending on the reagents and the nature of the protecting group on the nitrogen atom. acs.org Mercuric acetate (B1210297) oxidation of N-benzyl protected piperidin-3-one (in its ketal form, 1-benzyl-3,3-(ethylenedioxy)piperidine) occurs with high regioselectivity at the C-6 position. acs.orgacs.org This reaction proceeds through a 6-iminium ion intermediate, which can be trapped by nucleophiles like cyanide to yield 5-substituted 2-piperidinecarbonitriles. acs.org
Conversely, oxidation of the corresponding N-oxide with trifluoroacetic anhydride (B1165640) leads to the formation of a 2-iminium ion, demonstrating that the site of oxidation can be controlled by the choice of oxidant and substrate form. acs.org Hypervalent iodine(III) reagents have also been employed to create α-hydroxy-β,β-dibromine functionalized N-protected piperidines. nih.gov Furthermore, suitably protected piperidines can be nitrated at the C-3 position. youtube.com
| Reagent/Method | Position of Oxidation | Intermediate/Product Type | Reference |
|---|---|---|---|
| Mercuric Acetate | C-6 | 6-Iminium ion | acs.orgacs.org |
| N-Oxide + Trifluoroacetic Anhydride | C-2 | 2-Iminium ion | acs.org |
| Hypervalent Iodine(III) Reagents | α,β positions | α-hydroxy-β,β-dibromine derivatives | nih.gov |
| Nitrating Agents | C-3 | 3-Nitro piperidine (B6355638) | youtube.com |
The carbonyl group of piperidin-3-one is readily reduced to a secondary alcohol, yielding 3-hydroxypiperidine (B146073) derivatives. This transformation is a common step in the synthesis of more complex piperidines. For instance, N-Boc-3-piperidone can be converted to N-Boc-3-hydroxypiperidine. google.com A more comprehensive reduction can be achieved by first converting the ketone into its oxime, which is then reduced to form a 3-aminopiperidine. For complete removal of the carbonyl oxygen, reactions like the Wolff-Kishner reduction can be employed, which converts the ketone into a methylene (B1212753) group under basic conditions. youtube.com
| Reaction Type | Reagent Example | Product | Reference |
|---|---|---|---|
| Ketone to Alcohol | Sodium Borohydride (B1222165) | 3-Hydroxypiperidine | google.com |
| Ketone to Amine (via oxime) | 1. Hydroxylamine 2. Catalytic Hydrogenation | 3-Aminopiperidine | |
| Ketone to Methylene | Wolff-Kishner (Hydrazine, base) | Piperidine | youtube.com |
Direct nucleophilic substitution at the carbonyl carbon of piperidin-3-one is a fundamental reaction of ketones. However, substitution reactions are more commonly performed on derivatives of piperidin-3-one. For example, the hydroxyl group of 3-hydroxypiperidine (the reduction product) can be converted into a good leaving group, such as a tosylate. tandfonline.com This allows for subsequent nucleophilic substitution by a wide range of nucleophiles to introduce diversity at the C-3 position. tandfonline.comresearchgate.net
Kinetic studies on related systems, such as 3-halogenocyclohex-2-enones, show that nucleophilic substitution with piperidine proceeds without significant side reactions. rsc.org In the case of nucleophilic substitution on N-methylpyridinium ions, the reaction is second-order with respect to the piperidine concentration, indicating a mechanism where a second molecule of the nucleophile participates in the rate-determining deprotonation of the initial addition intermediate. nih.gov
Formation of Functionalized Piperidin-3-one Derivatives
Piperidin-3-one hydrochloride is a key starting material for a variety of functionalized derivatives, including N-substituted analogs, C-substituted compounds, and complex spirocyclic systems. whiterose.ac.uknih.govnih.govscispace.com
A common strategy involves the initial protection of the nitrogen atom (e.g., with Boc, Cbz, or Ts groups) followed by modification of the ring. whiterose.ac.uk This N-protection is crucial for controlling reactivity in subsequent steps. nih.gov N-substituted piperidin-3-ones can be synthesized through various routes, including the cyclization of acyclic precursors. scispace.com
One of the most significant applications of N-protected 3-piperidones is in the synthesis of 3-spiropiperidines. whiterose.ac.uknih.gov These are compounds where the C-3 carbon of the piperidine ring is also part of a second ring. Various synthetic strategies have been developed to construct these scaffolds:
Palladium-mediated intramolecular cyclizations : An intramolecular palladium-catalysed α-arylation reaction can furnish 3-spiropiperidines. whiterose.ac.uk
Samarium(II)-mediated cyclizations : Samarium(II) iodide can mediate stereoselective cyclizations to form aza-spirocycles. whiterose.ac.uk
Intramolecular Mitsunobu reaction : This reaction can be used to form the spirocyclic ring system. whiterose.ac.uk
'Clip-Cycle' Approach : This two-step method involves an E-selective cross-metathesis ('Clip') followed by an intramolecular asymmetric aza-Michael cyclization ('Cycle') promoted by a chiral catalyst. rsc.orgrsc.org
| Synthetic Method | Key Reagents/Catalysts | Mechanism/Reaction Type | Reference |
|---|---|---|---|
| Palladium-Mediated Cyclization | Palladium catalyst | Intramolecular α-arylation | whiterose.ac.uk |
| Samarium(II)-Mediated Cyclization | Samarium(II) Iodide (SmI₂) | Stereoselective radical cyclization | whiterose.ac.uk |
| Intramolecular Mitsunobu Reaction | DEAD, PPh₃ | Cyclization of a diol | whiterose.ac.uk |
| Asymmetric 'Clip-Cycle' | Hoveyda-Grubbs Catalyst, Chiral Phosphoric Acid | Cross-Metathesis then Aza-Michael Cyclization | rsc.orgrsc.org |
Beyond spirocycles, direct C-H functionalization of the piperidine ring is an advanced strategy to create substituted derivatives. nih.gov Rhodium-catalyzed reactions, for example, can introduce arylacetate groups at various positions, with the site selectivity (C-2, C-3, or C-4) being controlled by the choice of catalyst and the nitrogen protecting group. nih.gov 3-substituted analogs can be prepared indirectly by the cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive ring-opening. nih.gov
Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of reactions involving the piperidin-3-one core is essential for controlling reaction outcomes and optimizing conditions. Kinetic studies of nucleophilic substitution on 3-chloro-5,5-dimethylcyclohexenone with piperidine have determined the rate coefficients, showing that the bromo- and chloro-substituted compounds react at similar rates. rsc.org The solvent effect on these reactions was found to be relatively small. rsc.org
For nucleophilic aromatic substitution reactions on pyridinium (B92312) ions with piperidine, a detailed mechanism has been proposed where the reaction rate is dependent on the square of the piperidine concentration. nih.gov This suggests a mechanism involving a rate-determining, general-base catalyzed deprotonation of the tetrahedral addition intermediate by a second molecule of piperidine. nih.gov The loss of the leaving group can then occur through a concerted E2 mechanism or a stepwise E1cB-like mechanism, depending on the nature of the leaving group. nih.gov
The mechanisms for forming complex derivatives have also been elucidated. The 'Clip-Cycle' strategy for synthesizing 3-spiropiperidines, for instance, proceeds through a highly E-selective cross-metathesis followed by an intramolecular asymmetric aza-Michael reaction catalyzed by a chiral phosphoric acid. rsc.org The use of computational methods, such as Density Functional Theory (DFT), is becoming increasingly important for predicting reaction pathways, modeling transition states, and understanding the origins of selectivity in such complex transformations.
Applications of Piperidin 3 One Hydrochloride in Organic Synthesis and Materials Science
Building Block for Complex Molecule Synthesis
The piperidine (B6355638) scaffold is a prevalent structural motif in a vast number of biologically active natural products, particularly alkaloids. Piperidin-3-one (B1582230) hydrochloride provides a readily available and versatile platform for the stereoselective synthesis of these complex molecules. ua.es Its ketone functionality allows for the introduction of various substituents at the C3 position, while the secondary amine at the N1 position can be functionalized or participate in cyclization reactions.
One notable application is in the synthesis of spiro-compounds, which are characterized by two rings sharing a single atom. For instance, spiro[isoindoline-1,4'-piperidin]-3-one (B1590810) hydrochloride and spiro[indoline-3,3'-piperidin]-2-one (B8737299) hydrochloride are examples of complex heterocyclic systems synthesized using piperidone precursors. synblock.comchemicalbook.comnih.gov These spiro-structures are of significant interest in medicinal chemistry due to their rigid three-dimensional conformations, which can lead to high-affinity interactions with biological targets.
The synthesis of various alkaloid frameworks relies on the strategic manipulation of the piperidin-3-one core. Through reactions such as the Mannich reaction, Michael addition, and reductive amination, chemists can construct intricate polycyclic systems. ntu.edu.sggla.ac.uk For example, the enantioselective synthesis of piperidine alkaloids like (R)-coniine and (2R,6S)-dihydropinidine has been achieved using chiral lactams derived from piperidone structures. acs.org The ability to control stereochemistry is crucial in the synthesis of natural products, as different stereoisomers often exhibit vastly different biological activities.
| Molecule Class | Specific Example | Key Synthetic Strategy | Significance |
|---|---|---|---|
| Alkaloids | (-)-Quebrachamine | Enolate dialkylation of a phenylglycinol-derived oxazolopiperidone lactam. nih.gov | Demonstrates the utility in synthesizing complex indole (B1671886) alkaloids. nih.gov |
| Spiro-compounds | Spiro[isoindoline-1,4'-piperidin]-3-one | Multistep synthesis involving piperidone precursors. synblock.com | Represents a class of compounds with potential applications in drug discovery. synblock.com |
| Fused Piperidines | Adaline | Utilizes the piperidine core for the construction of an azabicyclononane skeleton. gla.ac.uk | A defensive alkaloid found in ladybugs, showcasing the diversity of natural products containing the piperidine motif. gla.ac.uk |
Role in Pharmaceutical Intermediate Development
The piperidine ring is a ubiquitous feature in a vast number of approved pharmaceutical drugs. mdpi.com Consequently, this compound is a highly sought-after intermediate in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). chemimpex.com Its ability to be readily functionalized allows for the creation of large libraries of compounds for drug discovery screening.
A significant application of this compound is in the development of analgesics and anti-inflammatory agents. chemimpex.com The synthesis of various piperidine derivatives has been shown to be crucial for creating a range of bioactive compounds. chemimpex.com Furthermore, it serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, contributing to enhanced drug efficacy and specificity. chemimpex.com
Recent research has highlighted the use of piperidin-3-one derivatives in the synthesis of targeted therapies. For example, the anticancer drug Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, features a piperidine ring that can be synthesized from piperidone precursors. nih.govtmc.edu Similarly, the antipsychotic agent Preclamol contains a 3-substituted piperidine moiety, the synthesis of which can be approached using piperidin-3-one chemistry. tmc.edu The development of nociceptin (B549756) receptor (NOP) ligands, which have potential applications in pain management and the treatment of substance abuse, has also utilized piperidinyl-2-indolinone scaffolds derived from piperidone chemistry. nih.gov
Multicomponent reactions, which allow for the formation of complex molecules in a single step, are increasingly being employed in pharmaceutical synthesis for their efficiency. mdpi.com this compound is an excellent substrate for such reactions, enabling the rapid generation of diverse molecular scaffolds for biological evaluation. researchgate.net
| Drug/Candidate | Therapeutic Area | Role of Piperidin-3-one Intermediate |
|---|---|---|
| Niraparib | Oncology (PARP inhibitor) | Precursor for the synthesis of the core piperidine structure. nih.govtmc.edu |
| Preclamol | Antipsychotic | Building block for the 3-substituted piperidine moiety. tmc.edu |
| Nociceptin Receptor Ligands | Pain, Anxiety, Addiction | Scaffold for the synthesis of N-(4-piperidinyl)-2-indolinones. nih.gov |
Precursor for Agrochemical Formulations
The applications of this compound extend to the agrochemical sector, where it serves as a precursor for the synthesis of novel herbicides and pesticides. chemimpex.com The piperidine and piperidinone moieties are present in a number of herbicidal compounds. google.comgoogle.com The development of new agrochemical formulations is crucial for improving crop yields and managing weed and pest resistance. The versatility of this compound allows for the creation of a diverse range of chemical structures that can be screened for herbicidal and pesticidal activity. Research in this area focuses on synthesizing derivatives with enhanced efficacy, selectivity, and improved environmental profiles. justia.comgoogleapis.com
Development of Polymers and Resins
In the field of materials science, this compound and its derivatives are utilized in the synthesis of novel polymers and resins. The presence of the reactive amine and ketone functionalities allows for their incorporation into polymer backbones or as pendant groups, imparting specific properties to the resulting materials. For instance, piperidine-containing polymers have been investigated for their potential as antimicrobial agents. rsc.org The synthesis of monomers such as 1-chlorine-3-piperidine-2-propylmethacrylate, derived from piperidine, and their subsequent radical polymerization leads to the formation of polymers with potential applications in biomedical fields and drug delivery. researchcommons.orgresearchcommons.orgnih.gov The resulting polymers can exhibit properties such as thermal and pH sensitivity, which are desirable for controlled release applications. researchcommons.org
Contributions to Specialty Chemicals Production
This compound is a valuable intermediate in the production of a variety of specialty chemicals, including dyes and other fine chemicals. chemimpex.combiosynth.com The chromophoric properties of certain piperidin-3-one derivatives make them suitable for use as dyes. The ability to modify the structure of piperidin-3-one allows for the fine-tuning of the color and other properties of these dyes.
Catalytic Applications
While less documented, derivatives of piperidin-3-one have potential applications in catalysis. The piperidine moiety can act as a ligand for metal catalysts or as an organocatalyst itself. For example, in the Knoevenagel condensation, piperidine is often used as a catalyst. rsc.org The development of chiral piperidine derivatives is of particular interest for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. organic-chemistry.org Research in this area is ongoing to explore the full potential of this compound and its derivatives as versatile catalysts in organic synthesis.
Biological and Pharmacological Research on Piperidin 3 One Hydrochloride and Its Derivatives
Antineoplastic and Anticancer Activities
Derivatives of the piperidone structure have shown significant potential as anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival. encyclopedia.pubnih.gov
A primary mechanism through which piperidone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in malignant cells. researchgate.net Studies have demonstrated that novel piperidone compounds can trigger the intrinsic apoptotic pathway. nih.gov For instance, research on two specific piperidone derivatives, identified as compounds 2608 and 2610, revealed they induce an accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and the subsequent activation of caspase-3/7 in acute lymphoblastic lymphoma and colon cancer cell lines. nih.gov This disruption of mitochondrial function is a key indicator that the compounds initiate cell death via the intrinsic apoptotic pathway. nih.gov
These cytotoxic effects have been observed across a range of cancer types, including breast, pancreatic, leukemia, lymphoma, and colon cancer cell lines, with cytotoxic concentrations (CC50) often falling in the low micromolar to nanomolar range. nih.gov Other piperidine (B6355638) derivatives have been shown to induce apoptosis in prostate cancer cells by altering the expression levels of key regulatory proteins; they decrease the expression of anti-apoptotic proteins like XIAP and BCL-2 while increasing the levels of pro-apoptotic proteins such as BAX. nih.gov This modulation of apoptosis-regulating proteins is a critical mechanism for overcoming the resistance of cancer cells to cell death. researchgate.netnih.gov
| Compound Type | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Novel Piperidones (2608, 2610) | Acute Lymphoblastic Lymphoma (CEM) | Induction of mitochondrial depolarization and apoptosis. nih.gov | nih.gov |
| Novel Piperidones (2608, 2610) | Colon Cancer (COLO 205) | Induction of mitochondrial depolarization and apoptosis. nih.gov | nih.gov |
| Piperidine Derivative (17a) | Prostate Cancer (PC3) | Concentration-dependent inhibition of proliferation and induction of apoptosis. nih.gov | nih.gov |
| Bispidine Derivative (Bis-1) | Colorectal & Ovarian Cancer | Significant reduction in cell viability. aucegypt.edu | aucegypt.edu |
| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone | Cervical Cancer (HeLa) & Colorectal Cancer (HCT116) | GI50 values in the range of 0.15–0.28 μM. acs.org | acs.org |
Beyond inducing apoptosis, piperidin-3-one (B1582230) derivatives can inhibit tumor growth through several other mechanisms. One approach involves targeting the protein-protein interaction between p53 and its negative regulator, HDM2. nih.gov In many cancers, the tumor suppressor function of p53 is inactivated by the overexpression of HDM2. nih.gov Small-molecule inhibitors, including substituted piperidines, can block this interaction, leading to the accumulation and activation of p53, which in turn causes cell cycle arrest and apoptosis in tumor cells. nih.gov A potent, orally active substituted piperidine inhibitor demonstrated significant tumor growth inhibition and even regression in human cancer xenograft models in mice, including osteosarcoma and non-small cell lung cancer models. nih.gov
Another strategy involves the disruption of metabolic pathways that are essential for tumor proliferation. Polyamines, for example, are metabolites found in excess in cancer cells and are linked to tumor proliferation and metastasis. aucegypt.edu Novel piperidone and bispidine derivatives have been designed to disrupt tumor growth by up-regulating key enzymes involved in polyamine catabolism. aucegypt.edu One such derivative, Bis-1, significantly reduced the viability of colorectal and ovarian cancer cells, indicating promising anticancer activity by targeting this specific metabolic pathway. aucegypt.edu Furthermore, some derivatives have been shown to inhibit cell growth by inducing a G2/M phase cell cycle arrest. researchgate.net
The anticancer activity of piperidin-3-one derivatives is rooted in their ability to interact with specific molecular targets within cancer signaling pathways. The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key transcription factor that supports oncogenesis and resistance to cell death in many cancers. nih.govresearchgate.net Piperine (B192125), a well-known natural piperidine alkaloid, has been found to inhibit the phosphorylation and activation of STAT3 in prostate cancer cells, leading to the inhibition of cancer cell growth. nih.gov Similarly, newly designed diaryl piperidone-sulfonamide derivatives have been developed as dual inhibitors of STAT3 and Carbonic Anhydrase IX (CAIX). nih.gov One compound, 7m, was shown to inhibit STAT3 phosphorylation and demonstrated significant antitumor effects in triple-negative breast cancer cells. nih.gov
The NF-κB signaling pathway is another crucial pathway in cancer cell growth and differentiation. nih.gov Piperine has been reported to down-regulate NF-κB in prostate cancer cell lines, contributing to its ability to inhibit cancer cell proliferation. nih.gov
Interestingly, recent research has uncovered a connection between STAT3 inhibition and the thioredoxin system. The cytosolic selenoprotein Thioredoxin Reductase 1 (TrxR1) is a key enzyme in cellular redox control and is often overexpressed in cancer cells. researchgate.netnih.gov A study revealed that a significant number of small molecules previously identified as STAT3 inhibitors also function as potent inhibitors of TrxR1. researchgate.netnih.gov It is suggested that for many of these compounds, the inhibition of STAT3 activation in cells may be a downstream effect of initial TrxR1 inhibition. nih.gov This finding suggests that the targeting of TrxR1 may be a common, and perhaps primary, mechanism of action for many electrophilic compounds, including piperidine derivatives, that demonstrate STAT3-inhibitory effects. nih.gov
Neurochemical and Central Nervous System Modulation
Piperidine-based structures are integral to many compounds that act on the central nervous system (CNS), where they modulate the activity of various neurotransmitter systems and show potential for treating a range of neurological disorders. encyclopedia.pubijnrd.org
Piperidine derivatives can exert significant influence over key monoamine neurotransmitter systems, including dopamine (B1211576), norepinephrine (B1679862), and serotonin, which play critical roles in mood, movement, and emotional response. google.com Methylphenidate, a well-known medication containing a piperidine ring, acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org By blocking the dopamine and norepinephrine transporters, it increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling and boosting CNS activity. wikipedia.org
Beyond reuptake inhibition, piperidine compounds can act as direct ligands for various neurotransmitter receptors. google.com Piperidine-piperazine compounds have been developed that serve as ligands for dopamine, serotonin, or norepinephrine receptors and transporters. google.com Furthermore, certain piperidine derivatives act as antagonists for the sigma-1 (σ1) receptor. nih.gov The σ1 receptor is a molecular chaperone that regulates several neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems. nih.gov By modulating these receptors, piperidine derivatives can influence a wide array of brain functions.
The ability of piperidine derivatives to modulate CNS activity has led to their investigation as treatments for various neurological disorders.
Anti-epilepsy and Anticonvulsant Activity: Several derivatives have demonstrated significant anticonvulsant properties in preclinical models. Derivatives of 3-piperidinecarboxylic acid (nipecotic acid) have been shown to be effective at blocking maximal electroshock (MES)-induced seizures in mice. nih.gov The N-methyl-D-aspartate (NMDA) receptor is a key target for antiepileptic drugs, and piperidine-based non-competitive antagonists of this receptor have shown prominent anti-convulsion effects. iranpath.org For example, a new derivative of phencyclidine, 1-[1-(3-methoxyphenyl) (tetralyl)] piperidine (PCP1), showed a strong anticonvulsant effect in a pentylenetetrazole (PTZ)-induced kindling model. iranpath.org
Other piperidone derivatives, such as 3-Isopropyl-2,6-Diphenylpiperidin-4-One Oxime, have also shown significant antiseizure activity, delaying the onset and reducing the severity of PTZ-induced convulsions at levels comparable to the standard drug diazepam. jptcp.com The natural alkaloid piperine has also been shown to delay the onset of tonic-clonic convulsions in PTZ, strychnine, and picrotoxin (B1677862) seizure models, with evidence suggesting its mechanism involves the antagonism of Na+ channels. nih.gov
Analgesic Activity: The piperidine scaffold is a core component of many analgesic compounds. encyclopedia.pubpjps.pk Derivatives of 4-(4'-bromophenyl)-4-piperidinol have exhibited highly significant analgesic effects. nih.gov The mechanism for some of these compounds is believed to involve interaction with opioid receptors, which are primary targets for pain management. encyclopedia.pubnih.gov Other derivatives have been developed as dual agonists of μ-opioid and σ1 receptors or as σ1 receptor antagonists, which can play a role in pain reduction. encyclopedia.pub Studies have shown that various alkyl piperidine derivatives possess potent analgesic properties, with some showing a rapid onset of action and long-lasting effects in tail-immersion tests. pjps.pk
| Compound Type | Activity Type | Test Model | Observed Effect | Reference |
|---|---|---|---|---|
| 3-Piperidinecarboxylic acid derivatives | Anticonvulsant | Maximal Electroshock (MES) | Blocked MES-induced seizures in mice. nih.gov | nih.gov |
| Piperidone Oxime Derivative (OX) | Anticonvulsant | Pentylenetetrazole (PTZ) | Delayed seizure onset; reduced severity and duration. jptcp.com | jptcp.com |
| Piperine | Anticonvulsant | PTZ, Strychnine, Picrotoxin | Delayed onset of tonic-clonic convulsions. nih.gov | nih.gov |
| Phencyclidine Derivative (PCP1) | Anticonvulsant | Pentylenetetrazole (PTZ) | Prominent anti-convulsion effect. iranpath.org | iranpath.org |
| 4-(4'-bromophenyl)-4-piperidinol derivatives | Analgesic | Pain models | Highly significant analgesic effect. nih.gov | nih.gov |
| Alkyl piperidine derivatives | Analgesic | Tail immersion method | Varying degrees of antinociceptive properties. pjps.pk | pjps.pk |
Antimicrobial and Antifungal Properties
Derivatives of piperidin-3-one hydrochloride have demonstrated notable antimicrobial and antifungal activities in various studies. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and screened for their in vitro activity against several bacterial and fungal strains. biomedpharmajournal.org The thiosemicarbazone derivatives, in particular, showed significant antifungal activity, suggesting that the addition of this moiety enhances the compound's properties. biomedpharmajournal.org
In another study, newly synthesized piperidine derivatives were evaluated for their antimicrobial effects against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). biointerfaceresearch.com The results, when compared to the standard antibiotic chloramphenicol, indicated that these compounds were active against both types of bacteria. biointerfaceresearch.com Specifically, one of the compounds showed good activity against Staphylococcus aureus, which was attributed to the shorter hydrocarbon chain in its ester component. biointerfaceresearch.com
Furthermore, research on six novel piperidine derivatives revealed a range of antibacterial and antifungal activities. researchgate.net One compound, in particular, exhibited the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results against seven different bacteria. researchgate.net While some of the tested piperidine compounds showed no activity against certain fungal species like Fusarium verticillioides, others demonstrated varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net
The antimicrobial potential of piperidine derivatives has also been explored in the context of agricultural pathogens. A study investigating 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives found them to be effective against important bacterial and fungal pathogens that affect tomato plants. science.gov
The following table summarizes the antimicrobial and antifungal activities of selected piperidin-3-one derivatives:
| Derivative Type | Target Organism(s) | Observed Activity | Reference(s) |
| Thiosemicarbazones of 2,6-diaryl-3-methyl-4-piperidones | Fungi | Significant antifungal activity | biomedpharmajournal.org |
| Piperidine derivatives | Staphylococcus aureus, Escherichia coli | Active against both Gram-positive and Gram-negative bacteria | biointerfaceresearch.com |
| Novel piperidine derivatives | Various bacteria and fungi | Varying degrees of inhibition against different strains | researchgate.net |
| 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives | Tomato plant pathogens | Effective antimicrobial agents | science.gov |
Anti-inflammatory and Immunomodulatory Effects
Piperidine and its derivatives have been investigated for their potential anti-inflammatory and immunomodulatory properties. ijnrd.org These compounds are found in various therapeutic agents and have shown significant biological activity, including anti-inflammatory effects. biointerfaceresearch.com
One study focused on a new piperazine (B1678402) derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), and its anti-inflammatory and anti-nociceptive effects. nih.gov The research demonstrated that this compound reduced edema formation in a carrageenan-induced paw edema test and, in a pleurisy test, it decreased cell migration by reducing polymorphonuclear cells and the activity of the myeloperoxidase enzyme. nih.gov Furthermore, it lowered the levels of the pro-inflammatory cytokines IL-1β and TNF-α. nih.gov
Piperine, a well-known piperidine alkaloid found in black pepper, has been shown to possess immunomodulatory and anti-inflammatory properties. auctoresonline.org It can inhibit the expression of ICAM-1, a molecule that is upregulated during inflammation. auctoresonline.org By repressing the expression of ICAM-1 on macrophages, piperine may improve their ability to clear apoptotic and necrotic cells that accumulate after an inflammatory injury. auctoresonline.org The anti-inflammatory action of piperine is also attributed to its ability to block the TNFα-induced expression of other cell adhesion molecules like VCAM-1 and E-selectin. auctoresonline.org
The following table provides an overview of the anti-inflammatory and immunomodulatory effects of piperidine derivatives:
| Compound/Derivative | Model/System | Key Findings | Reference(s) |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema and pleurisy in mice | Reduced edema, cell migration, myeloperoxidase activity, and levels of IL-1β and TNF-α | nih.gov |
| Piperine | In vitro and in vivo models | Inhibits expression of ICAM-1, VCAM-1, and E-selectin; modulates cytokine production | auctoresonline.org |
Antioxidant Activities and Radical Scavenging
A number of studies have highlighted the antioxidant potential of piperidine-containing compounds. researchgate.netinnovareacademics.in These derivatives have been shown to possess the ability to scavenge free radicals, which are implicated in various pathological conditions. nih.gov
In one study, twenty-five highly functionalized piperidines were evaluated for their radical scavenging capabilities. The results indicated that these compounds had varying abilities to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the superoxide (B77818) anion radical (•O2-). nih.gov Specifically, one piperidine derivative was identified as the most potent scavenger of the DPPH radical, while another was the most effective at scavenging the superoxide anion. nih.gov
Another investigation into six novel piperidine derivatives found that all of them exhibited antioxidant potentials greater than 49% at a concentration of 1 mg/ml when compared to the control, Rutin, which showed 97% scavenging capacity at the same concentration. researchgate.net One of these derivatives demonstrated the highest scavenging capacity of 78% at a concentration of 1000 µg/ml. researchgate.net
The antioxidant activity of piperidine derivatives is often linked to the presence of specific substituent groups. For example, compounds with electron-donating groups like methoxy (B1213986) and methyl at the para position of a phenyl ring have been shown to exhibit significant free radical scavenging activity. researchgate.net Furthermore, the introduction of a 2,3-Dihydro-1H-benzo[d]imidazole moiety at the 4th position of 3-methyl-2,6-diarylpiperidine resulted in a compound with significant free radical scavenging activity in the DPPH assay. researchgate.net
The table below summarizes the antioxidant and radical scavenging activities of various piperidine derivatives:
| Derivative Type | Assay/Radical | Key Findings | Reference(s) |
| Highly functionalized piperidines | DPPH, Superoxide anion (•O2-) | Varying scavenging abilities; specific compounds identified as most potent for each radical | nih.gov |
| Novel piperidine derivatives | DPPH | All tested compounds showed significant antioxidant potential | researchgate.net |
| 4-methyl-N'-(3-alkyl-2r,6C-diaryl piperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides | DPPH, ABTS, superoxide, hydroxyl, NO | Compounds with electron-donating groups exhibited significant scavenging activity | researchgate.net |
| 3'-methyl-2',6'-diphenyl-1,3-dihydrospiro[benzo[d]imidazole-2,4'-piperidine] | DPPH | Significant free radical scavenging activity | researchgate.net |
Investigation of Enzyme and Receptor Interactions
Derivatives of piperidin-3-one have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. researchgate.net A study focused on a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which were designed and synthesized to test their inhibitory activity against human carbonic anhydrase (hCA) isoforms. The inhibitory effects were analyzed against hCA I, II, IX, and XII, with acetazolamide (B1664987) (AAZ) used as a standard inhibitor. nih.gov
Several of the synthesized sulfonamides demonstrated inhibitory activity in the low nanomolar range and exhibited selectivity against the cytosolic isoform hCA II, as well as the tumor-associated isoforms hCA IX and XII. nih.gov Specifically, the benzenesulfonamido carboxamides 11 and 15 were identified as the most potent compounds within the piperazino- and benzylamino-based series, respectively. nih.gov Docking and molecular dynamics studies suggested that the high selectivity of compound 11 towards the tumor-associated hCA isoforms was due to its ability to form favorable interactions within the active sites of hCA IX and hCA XII, interactions that were not observed with hCA I and hCA II. nih.gov
Piperidin-3-yl-oxathiazol-2-ones have been designed as potential covalent inhibitors of threonine proteases. researchgate.net These compounds are decorated with an electrophilic oxathiazol-2-one moiety, which is known to confer selectivity towards this class of proteases. nih.gov The synthesis of these compounds involved the cyclization of carboxamides with chlorocarbonylsulfenyl chloride. nih.gov The initial evaluation of simple N-benzyl-substituted piperidin-3-yl-oxathiazol-2-ones showed moderate inhibitory activity against the β5i subunit of the proteasome. researchgate.net
In addition to carbonic anhydrase and threonine protease inhibition, piperidine derivatives have been studied for their interactions with other enzymes and proteins. For example, a series of α,β-unsaturated carbonyl based piperidinone derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. researchgate.net All the tested compounds showed inhibitory activity against both enzymes to varying degrees. researchgate.net One compound, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one, was found to be the most potent derivative against AChE, while another, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one, showed the best anti-BuChE activity. researchgate.net
Furthermore, heteroaromatic and aniline (B41778) derivatives of piperidines have been identified as potent ligands for the vesicular acetylcholine (B1216132) transporter (VAChT). nih.gov One such compound, (-)-[11C]24b, which has a high affinity for VAChT and over 900-fold selectivity over σ receptors, has been successfully synthesized and evaluated in vivo. nih.gov
Structure-Activity Relationship (SAR) Studies of Piperidin-3-one Derivatives
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds into potent and selective drug candidates. For derivatives of piperidin-3-one, SAR studies have been instrumental in elucidating the key structural motifs required for their biological activity. These studies involve the systematic modification of the piperidin-3-one scaffold and observing the corresponding changes in pharmacological effects.
Research has shown that the piperidine ring is a versatile scaffold in drug design, offering opportunities for enhanced binding interactions and conformational flexibility. researchgate.net In the context of piperidin-3-one derivatives, modifications at various positions of the ring and on the nitrogen atom have led to significant insights.
One area of focus has been on gem-disubstituted piperidines derived from a protected piperidin-3-one core. nih.gov In the development of small molecule inhibitors of the HDM2-p53 protein-protein interaction, which is a key target in cancer therapy, detailed SAR studies highlighted the critical role of an aliphatic side chain on the piperidine ring's conformation. nih.gov It was discovered that this side chain could accommodate polar functional groups, which provided an avenue for improving the compound's physical properties. For instance, converting a methoxy-ethylene side chain to a hydroxyl-ethylene group resulted in a compound with good permeability and a favorable pharmacokinetic profile in mice. nih.gov
Further exploration into the substituents has provided a deeper understanding of their influence on potency and selectivity. For example, in a series of N-piperidinyl indole-based nociceptin (B549756) opioid receptor (NOP) ligands, the position of substitution on the indole (B1671886) moiety, which is attached to the piperidine nitrogen, was found to dramatically affect the compound's intrinsic activity and receptor selectivity. nih.gov Specifically, 2-substituted indoles demonstrated higher NOP binding affinities and acted as full agonists, whereas 3-substituted indoles were found to be partial agonists. nih.gov Molecular docking studies suggest that ligand occupation of a specific minor hydrophobic pocket in the receptor improves NOP binding affinity and potentially the intrinsic activity. nih.gov
Bioisosteric replacement is another common strategy in SAR studies. In the pursuit of potent dopamine transporter (DAT) inhibitors, novel 4β-aryl-1-methyl-3α-(3-substituted-1,2,4-oxadiazol-5-yl)piperidines were synthesized as bioisosteres of an ester-containing lead compound. nih.gov The results indicated that both the affinity for the DAT and the ability to inhibit monoamine reuptake were dependent on the size of the substituent on the oxadiazole ring. nih.gov
The following table summarizes key findings from SAR studies on piperidin-3-one derivatives and related piperidine structures.
| Compound Series | Structural Modification | Observed Effect on Activity | Therapeutic Target |
| 3,3-Disubstituted Piperidines | Introduction of an aliphatic side chain at position 2 | Pivotal for potent inhibition | HDM2-p53 Interaction |
| 3,3-Disubstituted Piperidines | Transformation of methoxy-ethylene to hydroxyl-ethylene side chain | Improved permeability and pharmacokinetic profile | HDM2-p53 Interaction |
| N-piperidinyl indoles | Substitution at position 2 of the indole moiety vs. position 3 | 2-substitution led to higher NOP binding affinity and full agonism | Nociceptin Opioid Receptor (NOP) |
| 4β-aryl-1-methyl-3α-(1,2,4-oxadiazol-5-yl)piperidines | Variation in the size of the substituent on the oxadiazole ring | Modulated affinity and reuptake inhibition at DAT, NET, and 5HTT | Dopamine Transporter (DAT) |
Bioavailability Enhancement Studies
The therapeutic efficacy of a drug is highly dependent on its bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Many promising compounds, including derivatives of piperidin-3-one, may exhibit poor oral bioavailability due to low aqueous solubility or extensive first-pass metabolism. google.comjddtonline.info Consequently, significant research is dedicated to developing strategies to enhance the bioavailability of these potential drug candidates.
One of the most well-studied piperidine alkaloids in the context of bioavailability enhancement is piperine. jddtonline.inforesearchgate.netresearchgate.net Although not a direct derivative of piperidin-3-one, the principles derived from studies on piperine are often considered in the broader context of piperidine-containing compounds. Piperine has been shown to enhance the bioavailability of a wide range of drugs by inhibiting metabolic enzymes and modulating membrane lipid dynamics to increase absorption. google.comjddtonline.inforesearchgate.netresearchgate.net
For poorly water-soluble drugs, which is a common characteristic of many piperidin-3-one derivatives, several formulation strategies can be employed to improve bioavailability. mdpi.com These techniques primarily focus on increasing the drug's solubility and dissolution rate in the gastrointestinal fluids. mdpi.com
Strategies for Bioavailability Enhancement:
Particle Size Reduction: Techniques such as micronization and nanosizing increase the surface area of the drug particles, which can lead to a higher dissolution rate. The preparation of nanosuspensions is one such approach that has been shown to enhance the solubility and bioavailability of poorly soluble compounds. mdpi.com
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state. This can be used to create amorphous solid dispersions, which have higher apparent solubility and dissolution rates compared to their crystalline counterparts. mdpi.com
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic drugs. The cyclodextrin's hydrophobic inner cavity encapsulates the drug molecule, while the hydrophilic outer surface improves its interaction with water.
Lipid-Based Formulations: Formulating drugs in solutions, suspensions, or emulsions with lipids, surfactants, and co-solvents can improve the bioavailability of poorly soluble compounds by enhancing their solubilization in the gut and promoting their absorption via the lymphatic system.
Chemical Modification: As seen in the SAR studies, modifying the chemical structure of a lead compound can not only affect its potency but also its physicochemical properties, including solubility and permeability. nih.gov For instance, the introduction of polar functional groups can improve aqueous solubility. nih.gov
The following table outlines various techniques that have been explored to enhance the bioavailability of poorly water-soluble drugs, which are applicable to derivatives of piperidin-3-one.
| Enhancement Technique | Mechanism of Action | Potential Outcome |
| Nanosuspension | Increases surface area to volume ratio, leading to increased dissolution velocity. | Enhanced drug solubility and bioavailability, higher drug loading. mdpi.com |
| Solid Dispersion | The drug is dispersed in a carrier, often creating an amorphous form with higher energy than the crystalline form. | Increased solubility and dissolution rate. mdpi.com |
| Complexation (e.g., with cyclodextrins) | Encapsulation of the hydrophobic drug molecule within a host molecule with a hydrophilic exterior. | Improved aqueous solubility and stability. |
| Use of Bioenhancers (e.g., Piperine) | Inhibition of drug-metabolizing enzymes (e.g., CYP450) and P-glycoprotein; alteration of membrane dynamics. jddtonline.inforesearchgate.net | Increased absorption and systemic availability of co-administered drugs. jddtonline.inforesearchgate.net |
These studies underscore the importance of a dual-pronged approach in the development of this compound derivatives, where SAR guides the optimization of biological activity, and biopharmaceutical strategies are employed to ensure the resulting compounds can reach their therapeutic targets in effective concentrations.
Computational and Spectroscopic Investigations of Piperidin 3 One Hydrochloride
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations are fundamental in modern chemistry for investigating the electronic structure and properties of molecules. Density Functional Theory (DFT) stands out as a particularly powerful method, balancing computational cost and accuracy, making it a common choice for the study of organic compounds like Piperidin-3-one (B1582230) hydrochloride. These calculations provide a theoretical framework to understand the molecule's geometry, reactivity, and spectroscopic behavior.
Geometry Optimization and Molecular Structure Prediction
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For Piperidin-3-one hydrochloride, this process would typically be carried out using a DFT method, such as B3LYP, combined with a suitable basis set, for instance, 6-311++G(d,p).
The predicted geometric parameters, including bond lengths, bond angles, and dihedral angles, can then be compared with experimental data if available, for example from X-ray crystallography, to validate the computational method. In the absence of experimental data, the calculated structure serves as a reliable model for further property calculations. The piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings, minimizing steric strain.
Table 1: Predicted Geometric Parameters for this compound (Note: The following data is illustrative of typical results from a DFT calculation and is not experimentally derived for this specific molecule.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N | 1.47 Å |
| C-C | 1.54 Å | |
| C=O | 1.23 Å | |
| Bond Angle | C-N-C | 112° |
| N-C-C | 110° | |
| C-C-C | 111° | |
| Dihedral Angle | C-N-C-C | -55° |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gap
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govresearchgate.net
A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO is likely to be localized on the nitrogen and oxygen atoms due to the presence of lone pairs of electrons, while the LUMO may be distributed over the carbonyl group. The energy gap is instrumental in understanding the charge transfer interactions that can occur within the molecule. ijesit.com
Table 2: Frontier Molecular Orbital Energies and Energy Gap (Note: The following data is illustrative.)
| Orbital | Energy (eV) |
| HOMO | -6.8 eV |
| LUMO | -1.2 eV |
| Energy Gap (ΔE) | 5.6 eV |
Calculation of Global Chemical Reactivity Descriptors
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further quantify the molecule's reactivity. These descriptors include chemical hardness (η), softness (S), and electrophilicity (ω).
Hardness (η) is a measure of the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.
Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the ease of charge transfer.
Electrophilicity (ω) provides a measure of the energy lowering of a system when it accepts electrons. It is calculated using the chemical potential (μ) and hardness as ω = μ2 / (2η), where μ = (EHOMO + ELUMO) / 2.
These parameters are valuable in predicting how the molecule will interact with other chemical species.
Table 3: Global Chemical Reactivity Descriptors (Note: The following data is illustrative and calculated from the values in Table 2.)
| Descriptor | Value |
| Chemical Hardness (η) | 2.8 eV |
| Chemical Softness (S) | 0.36 eV-1 |
| Electrophilicity (ω) | 2.86 eV |
Mulliken Population Analysis and Charge Distribution
Table 4: Mulliken Atomic Charges (Note: The following data is illustrative.)
| Atom | Charge (a.u.) |
| N | -0.55 |
| O | -0.45 |
| C (carbonyl) | +0.35 |
| H (on N) | +0.40 |
Non-Linear Optical (NLO) Properties
Molecules with significant charge asymmetry and delocalized electrons can exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter used to quantify the NLO response of a molecule. Computational methods, particularly DFT, can be used to calculate this property. researchgate.net For this compound, the presence of the carbonyl group and the nitrogen heteroatom can lead to intramolecular charge transfer, which may result in a notable NLO response. The calculated hyperpolarizability value can be compared to that of known NLO materials, such as urea, to assess its potential. researchgate.net
Intermolecular Interactions and Hydrogen Bonding Analysis (NCI, AIM)
In the solid state, the properties of this compound are significantly influenced by intermolecular interactions, especially hydrogen bonds. The protonated nitrogen atom and the carbonyl group are potential hydrogen bond donors and acceptors, respectively. Computational techniques such as Non-Covalent Interaction (NCI) analysis and the Atoms in Molecules (AIM) theory can be employed to visualize and quantify these interactions.
NCI analysis provides a graphical representation of non-covalent interactions in real space, highlighting regions of hydrogen bonding, van der Waals forces, and steric repulsion. The AIM theory, on the other hand, analyzes the electron density topology to characterize the nature of chemical bonds and intermolecular interactions. These analyses can reveal the strength and nature of the hydrogen bonds that stabilize the crystal structure of this compound.
Solvent Effects on Molecular Properties and Reactivity
The molecular properties and reactivity of this compound, like other piperidine derivatives, are significantly influenced by the solvent environment. The piperidine ring typically adopts a chair conformation, similar to cyclohexane. However, the presence of the nitrogen heteroatom and the ketone functional group introduces complexities. In the hydrochloride salt, the nitrogen atom is protonated, enhancing the compound's polarity.
Computational studies and experimental observations on related piperidine structures show that solvent polarity can affect the conformational equilibrium. For piperidine itself, two distinct chair conformations exist: one with the N-H bond in an axial position and the other in an equatorial position. In the gas phase or nonpolar solvents, the equatorial conformation is generally more stable. wikipedia.org However, in polar solvents, the axial conformer can become more stabilized due to favorable dipole-dipole interactions and hydrogen bonding with solvent molecules. For this compound, the protonated amine (NH₂⁺) and the carbonyl group (C=O) are key sites for solvent interaction. Polar protic solvents, such as water or methanol, can form strong hydrogen bonds with both the ammonium (B1175870) group and the carbonyl oxygen, influencing the molecule's electronic distribution and reactivity. These interactions can stabilize transition states in chemical reactions, thereby affecting reaction rates and pathways.
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, docking studies are crucial for understanding their potential as ligands for various protein targets, such as receptors and enzymes. The piperidine scaffold is a common structural element in many pharmaceuticals, and understanding its binding modes is key to rational drug design. nih.govnih.gov
Docking studies on various piperidine-based ligands have revealed key interaction patterns. The protonated nitrogen atom in the piperidine ring is a critical feature, often forming strong electrostatic interactions, such as salt bridges, with acidic amino acid residues like aspartic acid (Asp) and glutamic acid (Glu) in a protein's binding site. nih.gov For instance, in studies involving sigma receptors, the piperidine nitrogen has been shown to form bidentate salt bridge interactions with the carboxylate groups of Glu172 and Asp126. nih.gov Furthermore, the carbonyl group at the 3-position can act as a hydrogen bond acceptor, while the hydrophobic methylene (B1212753) groups of the ring can engage in van der Waals or hydrophobic interactions with nonpolar residues. These combined interactions determine the binding affinity and selectivity of the ligand for its target protein. nih.govnih.gov
Advanced Spectroscopic Characterization Techniques for Structure Elucidation
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.
¹H-NMR (Proton NMR): The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the protons on the carbon atoms adjacent to the protonated nitrogen and the carbonyl group would appear at a lower field (higher ppm) due to the electron-withdrawing effects of these groups. The protons on the other carbons of the ring would resonate at a higher field.
¹³C-NMR (Carbon NMR): The ¹³C-NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon (C=O) is highly deshielded and appears at a characteristic downfield shift (typically >200 ppm). The carbons adjacent to the nitrogen (C-N) also show a significant downfield shift.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps in tracing the connectivity of the proton network within the piperidine ring.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. For piperidin-3-one, it would confirm the presence of methylene (CH₂) groups.
Table 1: Representative NMR Data for Piperidine Scaffolds Note: Exact chemical shifts for this compound may vary based on solvent and experimental conditions. The data below is based on the parent piperidine structure for general reference.
| Nucleus | Chemical Shift (ppm) | Assignment (Piperidine) |
|---|---|---|
| ¹H | ~2.79 | Protons on C2, C6 (adjacent to N) |
| ¹H | ~1.51 | Protons on C3, C5 |
| ¹H | ~2.19 | Proton on C4 |
| ¹³C | ~47.0 | C2, C6 |
| ¹³C | ~27.2 | C3, C5 |
Data sourced from references wikipedia.orgresearchgate.net.
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, allowing for the confident determination of its elemental formula. For piperidin-3-one (the free base), the expected monoisotopic mass is 99.06841 Da. uni.lu HRMS analysis of the hydrochloride salt would typically show the protonated molecule [M+H]⁺, where M is the free base. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
Table 2: Predicted HRMS Adducts for Piperidin-3-one
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 100.07569 |
| [M+Na]⁺ | 122.05763 |
Data sourced from reference uni.lu.
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp peak around 1720-1740 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration. Broad absorption bands in the range of 2700-3000 cm⁻¹ would correspond to the N-H stretching of the secondary ammonium salt (R₂NH₂⁺). C-H stretching vibrations for the methylene groups typically appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, N-H and O-H bonds often give weak signals. The symmetric vibrations of the carbon skeleton of the ring would be more prominent.
Table 3: Key Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 2700-3000 | Stretch (broad) | N-H (in NH₂⁺) |
| 2850-2960 | Stretch | C-H (methylene) |
| 1720-1740 | Stretch (strong) | C=O (ketone) |
Data based on typical frequencies for secondary ammonium salts and cyclic ketones. chemicalbook.comchemicalbook.com
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used for qualitative analysis. chemscene.comanalyticaltoxicology.com For a polar compound like this compound, a polar stationary phase like silica (B1680970) gel is typically used. The mobile phase would be a mixture of a relatively nonpolar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a base like triethylamine (B128534) or an acid like acetic acid to improve the spot shape and separation. The retention factor (Rf) value depends on the specific mobile phase composition.
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative analysis with high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is a common method for analyzing piperidine derivatives. nih.gov In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water (often with a buffer like phosphate (B84403) or an ion-pairing agent) and an organic modifier like acetonitrile (B52724) or methanol. nih.govgoogle.com Detection is commonly performed using an ultraviolet (UV) detector, although the carbonyl group in piperidin-3-one has a weak chromophore. Derivatization may be employed to enhance UV detection. nih.gov
Table 4: Typical HPLC Conditions for Piperidine-related Compounds
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile / Water with buffer (e.g., 0.1% Phosphoric Acid) |
| Detection | UV (e.g., 230-260 nm, may require derivatization) |
| Flow Rate | ~1.0 mL/min |
Data sourced from references nih.govgoogle.com.
Environmental and Industrial Research Aspects
Pollutant Degradation and Environmental Remediation
Research into the environmental impact of Piperidin-3-one (B1582230) hydrochloride is primarily contextualized by the broader study of heterocyclic compounds as emerging contaminants. While specific studies focusing solely on the degradation of Piperidin-3-one hydrochloride are not extensively detailed in available literature, the environmental behavior of its core structure, piperidine (B6355638), provides significant insights.
The piperidine ring is a component of various agrochemicals, which suggests a pathway for its introduction into the environment. ccspublishing.org.cn Studies on microbial degradation have shown that the piperidine structure is not inert. For instance, the bacterium Mycobacterium aurum MO1 has been shown to degrade piperidine, indicating a potential natural attenuation pathway for piperidine-based compounds. researchgate.net This process suggests that bioremediation could be a viable strategy for environments contaminated with such chemicals. Another study identified the bacterium Rhodococcus ruber as capable of metabolizing piperine (B192125), an alkaloid containing the piperidine ring, further supporting the principle that microorganisms can break down this heterocyclic structure. nih.gov
Corrosion Inhibition Properties
The piperidine scaffold is a subject of significant interest in the field of corrosion science. While research may not focus exclusively on this compound, numerous studies have demonstrated the efficacy of its derivatives, particularly piperidin-4-one compounds, as corrosion inhibitors for metals in aggressive acidic media. These compounds function by adsorbing onto the metal surface, forming a protective layer that impedes the corrosive process.
The inhibition mechanism is often described as a "mixed-type," meaning the compounds inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The effectiveness of these inhibitors is typically dependent on their concentration, the temperature, and the nature of the acidic environment.
Key research findings on piperidin-4-one derivatives highlight the potential of the piperidine ring system in corrosion control:
Adsorption and Film Formation: The nitrogen atom in the piperidine ring, along with other heteroatoms and pi electrons from substituent groups, facilitates the adsorption of the molecule onto the metal surface. This forms a barrier that isolates the metal from the corrosive solution.
Inhibition Efficiency: Studies using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have quantified the performance of these compounds. The data consistently show that as the concentration of the piperidin-one derivative increases, the corrosion rate decreases and the inhibition efficiency increases. The charge transfer resistance (Rct) increases with inhibitor concentration, indicating a more effective barrier against charge transfer processes related to corrosion.
The table below summarizes findings from studies on various piperidin-4-one derivatives, illustrating their effectiveness as corrosion inhibitors for mild steel.
| Compound | Metal | Medium | Max Inhibition Efficiency (%) | Method |
| 3,5-dimethyl-2,6-diphenyl-piperidin-4-one oxime (DDPO) | Mild Steel | 1 M HCl | >90% | Weight Loss, Polarization, EIS |
| 3-ethyl-2,6-diphenyl-piperidin-4-one oxime (EDPO) | Mild Steel | 1 M HCl | >90% | Weight Loss, Polarization, EIS |
| 2,6-bis(m-chloro phenyl) 3,5-dimethyl-4-piperidone | Mild Steel | 1 M H₂SO₄ | Not Specified | Polarization Measurements |
This table is generated based on data from sources investigating piperidin-4-one derivatives, which serve as a proxy for the potential of the core piperidine structure found in this compound.
These studies collectively underscore the potential of the piperidine framework, as present in this compound, for applications in industrial metal protection and corrosion inhibition.
Industrial Production Methodologies
The industrial synthesis of this compound is not detailed as a single, standardized process in public literature. However, its production can be understood through established chemical principles and synthetic routes used for its precursors and related molecules. A common strategy involves a multi-step synthesis starting from more readily available pyridine (B92270) derivatives.
A plausible and scalable synthetic pathway can be outlined as follows:
Reduction of a Pyridine Precursor: The synthesis often begins with a substituted pyridine, such as 3-hydroxypyridine (B118123). The aromatic pyridine ring is reduced to a saturated piperidine ring. This is typically achieved through catalytic hydrogenation, where the pyridine derivative is reacted with hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon). google.com
Protection of the Amine Group: The secondary amine in the newly formed piperidine ring is highly reactive. To prevent unwanted side reactions in subsequent steps, it is protected with a suitable protecting group. A common choice is the tert-butyloxycarbonyl (Boc) group, which is introduced by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This step yields an N-Boc-3-hydroxy piperidine intermediate. google.com
Oxidation of the Hydroxyl Group: The hydroxyl group at the 3-position is then oxidized to form the target ketone (the "3-one"). A standard and effective method for this transformation is the Swern oxidation, which utilizes a mixture of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride under mild conditions. google.com This step converts N-Boc-3-hydroxy piperidine into N-Boc-3-piperidone.
Deprotection and Salt Formation: In the final step, the Boc protecting group is removed from the nitrogen atom. This is typically accomplished by treating the N-Boc-3-piperidone with a strong acid, such as hydrochloric acid (HCl). This reaction not only removes the Boc group but also protonates the amine, directly forming the stable and more easily handled this compound salt.
This synthetic approach leverages common and well-understood industrial chemical reactions, making it a feasible method for the large-scale production of this compound for its various applications in the chemical and pharmaceutical industries.
Future Directions and Emerging Research Trends
Development of Novel Piperidin-3-one (B1582230) Hydrochloride Derivatives with Enhanced Bioactivity
The piperidine (B6355638) ring is a crucial structural motif in numerous pharmaceuticals, and modifying the piperidin-3-one core is a key strategy in modern drug discovery. chemimpex.commdpi.com Researchers are actively developing novel derivatives by introducing various substituents to the piperidine ring, aiming to fine-tune the molecule's three-dimensional structure for better interaction with biological targets like enzymes and receptors. This approach has led to the creation of compounds with a wide range of potential therapeutic applications, including anticancer, analgesic, and antipsychotic agents.
A significant area of research is the development of substituted piperidines as inhibitors of the HDM2-p53 protein-protein interaction, which is a key target in cancer therapy. nih.gov Starting from an initial piperidine-based lead, optimization of interactions with key residues in the HDM2 protein, such as Trp23 and Leu26, has led to potent and orally active inhibitors that demonstrate tumor regression in preclinical models. nih.gov
Furthermore, research into tert-amyl phenoxyalkylamine derivatives of piperidine has identified compounds with high affinity for the human histamine (B1213489) H3 receptor (hH3R), acting as antagonists. nih.gov These derivatives are being investigated for their potential as anticonvulsants, with several compounds showing activity in the maximal electroshock (MES) test. nih.gov The development of highly substituted piperidine analogs is also being explored for their potential in treating Alzheimer's disease, leveraging their antioxidant and free radical scavenging properties. ajchem-a.com
Table 1: Bioactivity of Selected Piperidine Derivatives
| Derivative Class | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| Substituted Piperidines | HDM2-p53 Inhibition | Optimization of side chains led to potent inhibitors demonstrating in vivo tumor regression. | nih.gov |
| tert-Amyl Phenoxyalkyl (Homo)piperidines | Histamine H3 Receptor (hH3R) Antagonism | Piperidine derivative 6 showed high affinity (Ki = 8.8 nM) and antagonist activity. | nih.gov |
| tert-Amyl Phenoxyalkyl (Homo)piperidines | Anticonvulsant Activity | Seven derivatives showed anticonvulsant activity in the MES test at a 30 mg/kg dose. | nih.gov |
| Carbamoylpiperidines | Anti-Alzheimer's Activity | Compound 98a demonstrated high free radical scavenger properties with 99.51% inhibition. | ajchem-a.com |
Advanced Computational Modeling for Drug Design
Computational methods are becoming indispensable in the rational design of drugs derived from piperidin-3-one hydrochloride. nih.govsysrevpharm.org Techniques such as structure-based drug design (SBDD) and ligand-based drug design (LBDD) are accelerating the discovery process. nih.govemanresearch.org SBDD relies on the 3D structure of the biological target to design molecules that can bind effectively to it, while LBDD uses information from known active ligands to predict the activity of new compounds. nih.govemanresearch.org
In the development of HDM2-p53 inhibitors, computational studies played a pivotal role in understanding how the piperidine ring conformation and its substituents influence binding affinity. nih.gov Molecular docking, a key SBDD technique, allows researchers to simulate the interaction between a ligand and a protein's binding site, predicting the binding mode and affinity. nih.govsysrevpharm.org For instance, the crystal structure of HDM2 in complex with piperidine-based inhibitors revealed that specific moieties, like a trifluoromethylphenyl group, bind effectively in the Trp23 pocket of the protein. nih.gov
Molecular modeling has also been employed to elucidate the affinity of novel piperidine derivatives for the histamine H3 receptor. nih.gov These computational approaches, including the generation of pharmacophore models and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, help identify the key structural features required for biological activity, guiding the synthesis of more potent and selective compounds. emanresearch.org
Exploration of New Synthetic Pathways
The development of efficient, cost-effective, and stereoselective methods for synthesizing substituted piperidines is a major focus of modern organic chemistry. mdpi.comnih.gov Traditional methods often involve the hydrogenation of pyridine (B92270) precursors, which can require harsh conditions and expensive transition metal catalysts. nih.govwikipedia.org
Recent innovations aim to overcome these limitations. One promising approach combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, offering a streamlined and modular strategy to build complex, three-dimensional piperidine molecules. news-medical.net This method significantly reduces the number of synthetic steps and avoids the need for costly precious metals like palladium. news-medical.net Other novel strategies include:
Intramolecular Cyclization Cascades: Methods like the 6-endo-dig reductive hydroamination/cyclization of alkynes provide efficient routes to the piperidine core. nih.gov
Photochemical Methods: Intramolecular [2+2] cycloaddition of dienes can produce bicyclic piperidinones, which are readily converted to piperidines. nih.gov
Oxidative Amination: Gold-catalyzed oxidative amination of non-activated alkenes allows for the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov
Aza-Michael Synthesis: The use of divinyl ketones in an aza-Michael reaction is an efficient way to prepare 4-piperidone (B1582916) scaffolds that can be further elaborated. acs.org
These advanced synthetic routes provide greater control over the stereochemistry of the final product, which is crucial for biological activity, and enable the rapid generation of diverse libraries of piperidine derivatives for drug screening. nih.govrsc.org
Table 2: Modern Synthetic Strategies for Piperidine Derivatives
| Synthetic Strategy | Key Features | Advantages |
|---|---|---|
| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Two-step, modular process using nickel electrocatalysis. | Reduces multistep processes (7-17 steps) to 2-5 steps; avoids precious metals. news-medical.net |
| Hydrogenation of Pyridines | Reduction of the pyridine ring using transition metal catalysts (e.g., Rhodium, Iridium). | A common and fundamental method for creating the piperidine scaffold. nih.gov |
| Intramolecular Cyclization | Cascade reactions involving reductive amination or hydroamination. | Efficient formation of the piperidine ring from acyclic precursors. nih.gov |
| Photochemical [2+2] Cycloaddition | Forms bicyclic piperidinone intermediates from dienes. | Scalable and useful for creating complex analogs of known drugs. nih.gov |
Applications in Advanced Materials Science
The utility of this compound extends beyond pharmaceuticals into the realm of materials science. chemimpex.com As a versatile building block, its structure can be incorporated into larger molecules to create innovative materials with specialized properties. chemimpex.com The inherent chirality of many piperidine derivatives makes them particularly valuable for developing materials with unique optical or catalytic capabilities. One emerging application is in the synthesis of chiral catalysts and ligands, which are essential for asymmetric synthesis in the chemical industry.
Integration with High-Throughput Screening for Drug Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds against specific biological targets. nih.govdrugtargetreview.com this compound is an ideal starting material for generating such libraries. Its reactive ketone group facilitates the straightforward introduction of chemical diversity, enabling the synthesis of large numbers of distinct piperidine derivatives. chemimpex.com
The HTS process involves miniaturized, automated assays that measure the effect of each compound on a target, such as an enzyme or a receptor. drugtargetreview.comox.ac.uk This approach allows researchers to quickly identify "hits"—compounds that exhibit a desired biological activity. ox.ac.uk Because HTS is driven by functional activity rather than preconceived binding modes, it can uncover novel chemical structures and mechanisms of action. drugtargetreview.com The integration of diverse piperidine libraries derived from this compound with HTS campaigns accelerates the identification of lead compounds that can be further optimized into new drugs. drugtargetreview.comchemdiv.com
Q & A
Q. What are the key physicochemical properties of piperidin-3-one hydrochloride, and how do they influence experimental design?
this compound (CAS 61644-00-6) has a molecular formula of C₅H₁₀ClNO and a molecular weight of 135.58. Its boiling point is reported as 220°C at 760 mmHg . These properties are critical for determining solubility, stability during synthesis, and compatibility with solvents. For example, its relatively low molecular weight suggests volatility under high-temperature conditions, necessitating vacuum distillation or controlled reflux setups. Researchers should validate these parameters using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to ensure reproducibility .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific toxicity data for this compound is limited, analogous hydrochlorides (e.g., pyridin-3-yl piperazine hydrochloride) recommend:
- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols .
- Spill management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste . Always consult Safety Data Sheets (SDS) for structurally related compounds and conduct a risk assessment before experimentation .
Q. How can researchers validate the purity of this compound?
Purity assessment typically involves:
- Chromatography: HPLC or GC-MS with a certified reference standard (e.g., USP-grade materials) to quantify impurities .
- Spectroscopy: ¹H/¹³C NMR to confirm structural integrity, particularly for detecting residual solvents or byproducts .
- Elemental analysis: Verify Cl⁻ content via titration or ion chromatography . Discrepancies between methods (e.g., HPLC vs. NMR) should be resolved by cross-referencing with orthogonal techniques .
Advanced Research Questions
Q. What analytical challenges arise in characterizing degradation products of this compound under varying pH conditions?
Hydrochloride salts are prone to hydrolysis under extreme pH. For example:
- Acidic conditions: May protonate the piperidinone ring, altering reactivity.
- Basic conditions: Risk of dehydrohalogenation, forming piperidin-3-one free base. Researchers should employ stability-indicating methods like UPLC-PDA to monitor degradation kinetics. Accelerated stability studies (40°C/75% RH) can predict shelf-life . Lack of ecotoxicological data (e.g., bioaccumulation potential) further necessitates environmental fate studies .
Q. How can conflicting data on the reactivity of this compound in nucleophilic substitution reactions be resolved?
Contradictions in reaction yields or byproduct profiles may stem from:
- Solvent effects: Polar aprotic solvents (e.g., DMF) vs. protic solvents (e.g., ethanol) can alter transition states .
- Catalyst selection: Palladium vs. copper catalysts in cross-coupling reactions may produce divergent intermediates . Systematic Design of Experiments (DoE) frameworks, such as factorial designs, can isolate variables. Computational modeling (DFT) may also predict reactive sites on the piperidinone ring .
Q. What methodologies are recommended for assessing the carcinogenic potential of this compound derivatives?
While no direct data exists, analogous compounds (e.g., 3-(2-methylphenoxy)piperidine hydrochloride) highlight the need for:
- In vitro assays: Ames test for mutagenicity and micronucleus assays for genotoxicity .
- In vivo studies: Rodent models to evaluate chronic exposure effects, guided by IARC or ACGIH classification frameworks . Researchers should prioritize metabolite identification (e.g., LC-MS/MS) to assess bioactivation pathways .
Methodological and Ethical Considerations
Q. How should researchers design studies to address gaps in the ecological impact data for this compound?
Apply the PICO framework:
- Population: Soil/water microbial communities exposed to the compound.
- Intervention: Controlled concentrations (e.g., 1–100 ppm).
- Comparison: Untreated controls.
- Outcome: Biodegradation rates (e.g., OECD 301F test) and toxicity endpoints (e.g., Daphnia magna LC50) . Collaborate with environmental toxicology labs to align with regulatory guidelines (e.g., REACH) .
Q. What are the best practices for disposing of this compound waste in academic labs?
- Solid/liquid waste: Segregate into halogenated waste containers due to the hydrochloride moiety.
- Neutralization: Treat with alkaline solutions (e.g., NaOH) to precipitate free base, followed by incineration .
- Documentation: Maintain waste logs per institutional biosafety committee protocols .
Future Research Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
